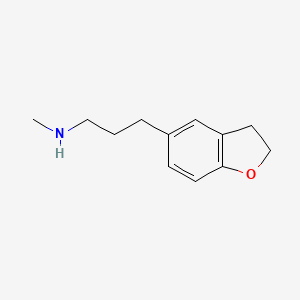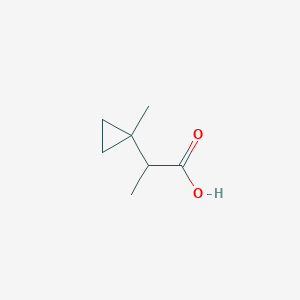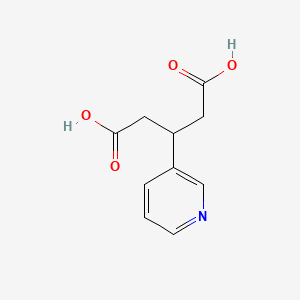
3-Pyridin-3-yl-pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridin-3-yl-pentanedioic acid is an organic compound that features a pyridine ring attached to a pentanedioic acid chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and pentanedioic acid, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-3-yl-pentanedioic acid typically involves the reaction of pyridine derivatives with pentanedioic acid or its esters. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild conditions . This method is favored for its efficiency and the ability to produce high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized to ensure high purity and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridin-3-yl-pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Pyridin-3-yl-pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Pyridin-3-yl-pentanedioic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, influencing various biochemical pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but with a shorter carbon chain.
3,3-Di(1H-tetrazol-5-yl)pentanedioic acid: Contains tetrazole rings instead of a pyridine ring.
Uniqueness
3-Pyridin-3-yl-pentanedioic acid is unique due to its combination of a pyridine ring and a pentanedioic acid chain. This structure provides distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-pyridin-3-ylpentanedioic acid |
InChI |
InChI=1S/C10H11NO4/c12-9(13)4-8(5-10(14)15)7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13)(H,14,15) |
Clé InChI |
XYXSDUSRNTUJQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


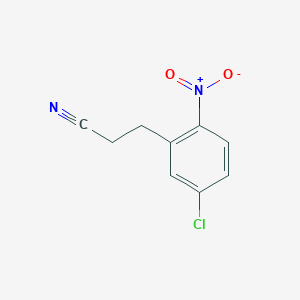
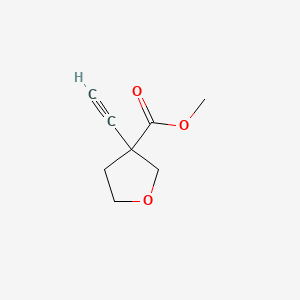
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
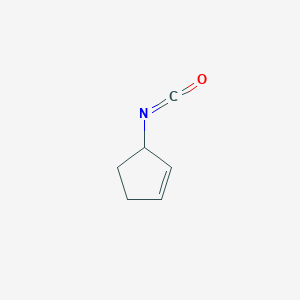
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
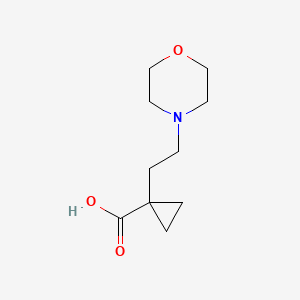
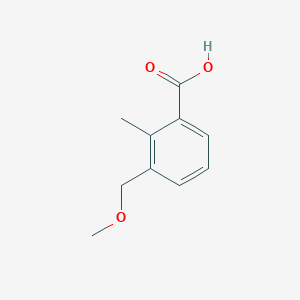
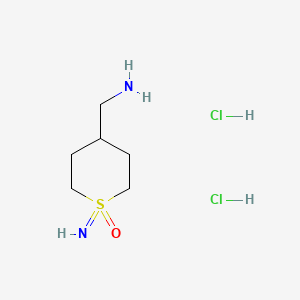
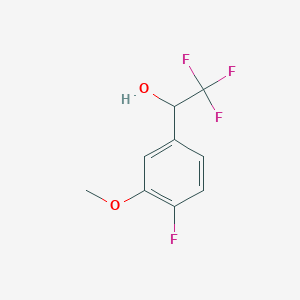
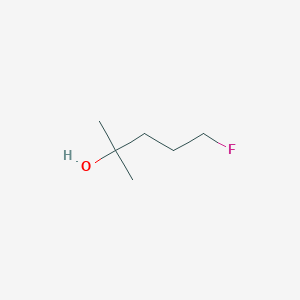

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B13587921.png)
